
N-Phenyl-N-propylnitrous amide
Overview
Description
N-Phenyl-N-propylnitrous amide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom This compound is notable for its unique structure, which includes a phenyl group (a benzene ring) and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-N-propylnitrous amide can be synthesized through several methods:
Nucleophilic Acyl Substitution: This method involves the reaction of an acyl chloride with an amine. For instance, phenylacetyl chloride can react with propylamine under controlled conditions to form this compound.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles in the presence of a base or acid. This method is particularly useful for preparing unsubstituted amides.
Use of Dehydrating Agents: Dehydrating agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of amides from carboxylic acids and amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the nucleophilic acyl substitution method due to its efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to yield carboxylic acids and amines. This reaction can be catalyzed by acids or bases.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under controlled temperature and solvent conditions.
Major Products:
Hydrolysis: Carboxylic acids and amines.
Reduction: Amines.
Substitution: Depending on the nucleophile, various substituted amides or other derivatives.
Scientific Research Applications
Quality Control and Assurance
N-Phenyl-N-propylnitrous amide is utilized extensively in the pharmaceutical industry for quality control (QC) and quality assurance (QA). It serves as an impurity marker during the production of various drug formulations, ensuring that levels of nitrosamines remain within acceptable limits. This is crucial for maintaining the safety and efficacy of pharmaceutical products.
Toxicological Studies
The compound plays a significant role in toxicological studies. It is often examined to assess the genotoxic potential of pharmaceutical products. Regulatory agencies require thorough evaluations of nitrosamine impurities due to their association with cancer risk. The presence of this compound can indicate potential risks that need to be addressed during drug development and approval processes.
Method Development
In analytical chemistry, this compound is employed in the development and validation of analytical methods. Its unique chemical structure allows it to serve as a standard reference material in various assays, particularly those aimed at detecting nitrosamine levels in pharmaceutical products.
High-Performance Liquid Chromatography (HPLC)
The compound is often analyzed using HPLC techniques due to its stability and detectable properties. HPLC methods involving this compound can provide accurate quantification of nitrosamine levels in drug formulations, aiding compliance with regulatory standards.
Case Studies and Research Findings
Several studies have highlighted the importance of monitoring nitrosamines, including this compound, in pharmaceuticals:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that the presence of nitrosamines in drug formulations could lead to significant health risks. The research emphasized the need for rigorous QC measures involving compounds like this compound to mitigate these risks.
- Case Study 2 : Another investigation focused on the analytical methods used to detect nitrosamines in various medications. The researchers validated HPLC methods using this compound as a reference standard, showcasing its effectiveness in ensuring product safety.
Mechanism of Action
The mechanism of action of N-Phenyl-N-propylnitrous amide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and context .
Comparison with Similar Compounds
N-Methyl-N-phenylacetamide: Similar structure but with a methyl group instead of a propyl group.
N-Ethyl-N-phenylacetamide: Similar structure but with an ethyl group instead of a propyl group.
N-Phenyl-N-butylacetamide: Similar structure but with a butyl group instead of a propyl group.
Comparison: N-Phenyl-N-propylnitrous amide is unique due to the presence of the propyl group, which imparts distinct chemical properties compared to its analogs. The length and branching of the alkyl chain can influence the compound’s reactivity, solubility, and interaction with other molecules. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-phenyl-N-propylnitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8-11(10-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUHUTWNLSBKCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513432 | |
Record name | N-Phenyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-34-2 | |
Record name | N-Phenyl-N-propylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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